molecular formula C9H11N3O B1436763 2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol CAS No. 1220038-59-4

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol

Cat. No. B1436763
CAS RN: 1220038-59-4
M. Wt: 177.2 g/mol
InChI Key: OIQUBDUTWLXJCX-UHFFFAOYSA-N
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Description

“2-Cyclopropyl-6,7-dihydro-5H-pyrrolo-[3,4-d]pyrimidin-4-ol” is a chemical compound that has been studied for its potential applications in various fields . It is part of a class of compounds known as 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidines .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrrole ring fused with a pyrimidine ring . This core is substituted at the 2-position with a cyclopropyl group and at the 4-position with a hydroxyl group .

Scientific Research Applications

Chemical Design and Synthesis

2-Cyclopropyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-ol is a chemical compound that can be included in the broader class of pyrrolopyrimidines, which have been explored for their potential in various biological applications. For instance, pyrrolo[2,3-d]pyrimidin-4-ones have been designed and synthesized as corticotropin-releasing factor 1 (CRF(1)) receptor antagonists, replacing the conventional sp(2)-nitrogen atom with a carbonyl group as a hydrogen bonding acceptor. This modification led to derivatives with submicromolar CRF(1) receptor binding affinity, highlighting the potential of pyrrolopyrimidine derivatives in neurochemical receptor modulation (Aso et al., 2011).

Anti-Inflammatory and Ulcerogenicity Properties

Pyrrolopyrimidines have also been investigated for their anti-inflammatory properties. A study synthesized new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and evaluated their anti-inflammatory activity using the carrageenan-induced paw edema test in rats. Some compounds exhibited significant anti-inflammatory activity with minimal ulcerogenic effects, suggesting their potential as safer anti-inflammatory agents (El-Tombary, 2013).

Pharmacokinetics and Metabolism

The pharmacokinetic profile of pyrrolopyrimidine derivatives has been assessed, revealing insights into their metabolism and excretion. For example, a dipeptidyl peptidase IV inhibitor, featuring a pyrimidine moiety, showed extensive metabolism and renal clearance, with hydroxylation at the pyrimidine ring being a major metabolic pathway. Such studies are crucial for understanding the drug-like properties of pyrrolopyrimidine compounds and guiding their development as therapeutic agents (Sharma et al., 2012).

Antitussive and Metabolic Stability

In the quest for new antitussive agents, derivatives of pyrrolopyrimidines, such as TRK-851, have been designed to improve metabolic stability and potency. These compounds have shown significant antitussive effects in rat models, demonstrating the potential of pyrrolopyrimidine scaffolds in respiratory therapeutics (Sakami et al., 2008).

properties

IUPAC Name

2-cyclopropyl-3,5,6,7-tetrahydropyrrolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-9-6-3-10-4-7(6)11-8(12-9)5-1-2-5/h5,10H,1-4H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIQUBDUTWLXJCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=C(CNC3)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901167155
Record name 2-Cyclopropyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1220038-59-4
Record name 2-Cyclopropyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220038-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-3,5,6,7-tetrahydro-4H-pyrrolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901167155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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